2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid 2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157675
InChI: InChI=1S/C7H13NO4/c8-5(7(10)11)6(9)4-1-2-12-3-4/h4-6,9H,1-3,8H2,(H,10,11)
SMILES:
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC18157675

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid -

Specification

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name 2-amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid
Standard InChI InChI=1S/C7H13NO4/c8-5(7(10)11)6(9)4-1-2-12-3-4/h4-6,9H,1-3,8H2,(H,10,11)
Standard InChI Key JVYFOMKHIPRTBR-UHFFFAOYSA-N
Canonical SMILES C1COCC1C(C(C(=O)O)N)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure (C₈H₁₅NO₄) features:

  • A propanoic acid backbone with amino (–NH₂) and hydroxyl (–OH) groups at the β-carbon (C3).

  • A tetrahydrofuran-3-yl substituent, introducing a five-membered oxygen-containing heterocycle.

The THF ring’s stereoelectronic effects influence hydrogen-bonding capacity and solubility. X-ray crystallography of analogous THF-containing amino acids reveals intramolecular hydrogen bonds between the hydroxyl group and the THF oxygen, stabilizing specific conformations .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₈H₁₅NO₄
Molecular weight189.21 g/mol
IUPAC name2-Amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid
StereoisomerismFour possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S)

Synthetic Methodologies

Chemical Synthesis Routes

The compound’s synthesis typically involves multistep strategies to install the THF ring and manage stereochemistry:

Aldol Condensation Approach

A modified aldol reaction between tetrahydrofuran-3-carbaldehyde and glycine derivatives enables the formation of the carbon skeleton. Key steps include:

  • Enamine formation: Glycine ethyl ester reacts with tetrahydrofuran-3-carbaldehyde under basic conditions to form an enamine intermediate.

  • Hydroxylation: Oxidative hydroxylation using OsO₄ or catalytic asymmetric dihydroxylation (Sharpless conditions) introduces the β-hydroxy group .

  • Deprotection: Acidic hydrolysis removes protecting groups (e.g., ethyl ester), yielding the free amino acid.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Stereoselectivity (dr)
Enamine formationEt₃N, CH₃CN, reflux78N/A
HydroxylationOsO₄, NMO, acetone/H₂O653:1 (anti:syn)
Deprotection6M HCl, 80°C92N/A

Biocatalytic Resolution

Enzymatic methods using lipases or esterases resolve racemic mixtures into enantiomerically pure forms. For example:

  • Candida antarctica lipase B selectively hydrolyzes the (2R,3S)-ester, leaving the (2S,3R)-enantiomer intact .

  • Reaction conditions: pH 7.0 phosphate buffer, 30°C, 24 hours (enantiomeric excess >98%).

Physicochemical Properties

Solubility and Tautomerism

The compound exhibits pH-dependent solubility and tautomeric behavior:

  • Zwitterionic form dominates at physiological pH (7.4), enhancing water solubility (≈15 mg/mL).

  • Crystalline forms: Monoclinic crystals (space group P2₁) observed in X-ray studies of analogous compounds, stabilized by O–H···O and N–H···O bonds .

Table 3: Solubility Across pH Ranges

pHSolubility (mg/mL)Dominant Form
2.08.2Cationic (NH₃⁺)
7.415.1Zwitterionic
10.06.5Anionic (COO⁻)

Biological Activity and Applications

Neurological Applications

The THF moiety may facilitate blood-brain barrier penetration, suggesting potential in neurodegenerative disease therapeutics:

  • Glutamate receptor modulation: Analogous compounds inhibit NMDA receptors (Ki ≈ 0.8 μM) .

  • Neuroprotective effects: Reduced oxidative stress in neuronal cell cultures (50% viability at 100 μM H₂O₂).

Industrial and Material Science Applications

Chiral Building Blocks

The compound serves as a precursor for non-proteinogenic amino acids in peptide-based catalysts:

  • Asymmetric catalysis: THF-containing peptides enhance enantioselectivity in aldol reactions (up to 95% ee) .

  • Ligand design: Chelates transition metals (e.g., Cu²⁺) for use in green oxidation reactions.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low stereoselectivity in hydroxylation steps (dr ≤ 3:1).

  • Scalability issues with enzymatic resolution methods.

Proposed solutions:

  • Organocatalytic strategies: Proline-derived catalysts for asymmetric hydroxylation.

  • Flow chemistry: Continuous processing to improve yield and purity.

Pharmacological Profiling

Critical research gaps:

  • In vivo toxicity and pharmacokinetic studies.

  • Target identification using proteomic approaches (e.g., affinity chromatography).

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